3',4',7-Trihydroxyisoflavone
3',4',7-Trihydroxyisoflavone
3',4',7-trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3'. It has a role as a metabolite, an antineoplastic agent and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It derives from a daidzein.
3'-Hydroxydaidzein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 3'-hydroxydaidzein is considered to be a flavonoid lipid molecule. 3'-Hydroxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydaidzein has been primarily detected in urine. Within the cell, 3'-hydroxydaidzein is primarily located in the membrane (predicted from logP). 3'-Hydroxydaidzein can be biosynthesized from daidzein.
3'-Hydroxydaidzein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 3'-hydroxydaidzein is considered to be a flavonoid lipid molecule. 3'-Hydroxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydaidzein has been primarily detected in urine. Within the cell, 3'-hydroxydaidzein is primarily located in the membrane (predicted from logP). 3'-Hydroxydaidzein can be biosynthesized from daidzein.
Brand Name:
Vulcanchem
CAS No.:
485-63-2
VCID:
VC0192588
InChI:
InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H
SMILES:
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
3',4',7-Trihydroxyisoflavone
CAS No.: 485-63-2
Natural Products
VCID: VC0192588
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
CAS No. | 485-63-2 |
---|---|
Product Name | 3',4',7-Trihydroxyisoflavone |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H |
Standard InChIKey | DDKGKOOLFLYZDL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O |
Description | 3',4',7-trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3'. It has a role as a metabolite, an antineoplastic agent and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It derives from a daidzein. 3'-Hydroxydaidzein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 3'-hydroxydaidzein is considered to be a flavonoid lipid molecule. 3'-Hydroxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydaidzein has been primarily detected in urine. Within the cell, 3'-hydroxydaidzein is primarily located in the membrane (predicted from logP). 3'-Hydroxydaidzein can be biosynthesized from daidzein. |
Synonyms | 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one; 3'-Hydroxydaidzein |
Reference | Biosci. Biotechnol. Biochem., 57(1) 107 (1993) |
PubChem Compound | 5284648 |
Last Modified | Nov 11 2021 |
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